molecular formula C8H14BF3KN B1426571 Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-49-9

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Cat. No.: B1426571
CAS No.: 1357559-49-9
M. Wt: 231.11 g/mol
InChI Key: FPNLWZIRQBFTKB-UHFFFAOYSA-N
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Description

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is an organometallic compound with a molecular weight of 231.11 g/mol. This compound is notable for its unique structure, which includes a piperidine ring and a trifluoroborate group. It is used in various scientific research applications due to its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate typically involves the reaction of piperidine derivatives with boron trifluoride. One common method includes the use of potassium carbonate as a base in an aqueous medium, followed by the addition of boron trifluoride etherate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate exerts its effects involves the formation of stable intermediates during chemical reactions. The trifluoroborate group acts as a leaving group, facilitating various substitution and coupling reactions. The piperidine ring provides structural stability and reactivity, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-(pyrrolidin-1-yl)prop-1-en-2-yltrifluoroborate
  • Potassium 3-(morpholin-1-yl)prop-1-en-2-yltrifluoroborate
  • Potassium 3-(azepan-1-yl)prop-1-en-2-yltrifluoroborate

Uniqueness

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is unique due to its specific combination of a piperidine ring and a trifluoroborate group. This combination provides a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its ability to participate in both substitution and coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLWZIRQBFTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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